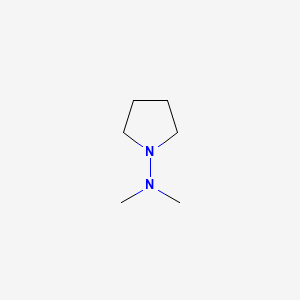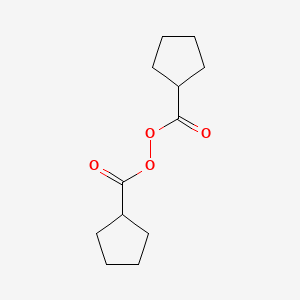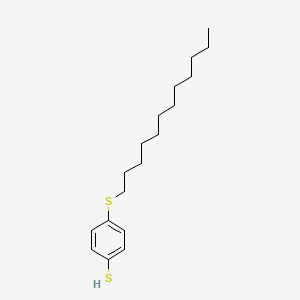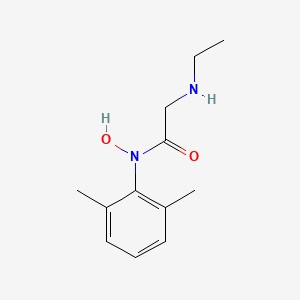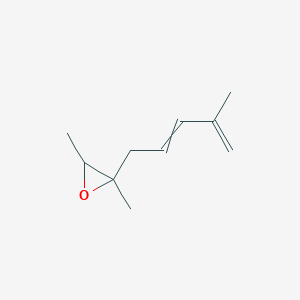
2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane is an organic compound with the molecular formula C10H16O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is also known by other names such as (Z)-2,2-Dimethyl-3-(3-methylpenta-2,4-dien-1-yl)oxirane and (Z)-Myroxide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane typically involves the epoxidation of a conjugated diene. One common method is the reaction of 2,3-dimethyl-1,3-butadiene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds via the formation of an epoxide ring at the double bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale epoxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The process would likely be optimized for yield and purity, with considerations for cost and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are commonly employed.
Major Products Formed
Oxidation: Various oxidized products, depending on the specific conditions.
Reduction: Diols are typically formed.
Substitution: Substituted oxirane derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the study of epoxide chemistry and reactions involving conjugated dienes.
Medicine: Investigated for its potential biological activity and therapeutic applications.
Industry: Used in the production of various fine chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-Myroxide: Another stereoisomer of the compound with similar chemical properties.
Ocimene oxide: A related compound with a similar structure but different stereochemistry
Uniqueness
2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane is unique due to its specific stereochemistry and the presence of both an epoxide ring and a conjugated diene system. This combination of features makes it a valuable compound for studying the reactivity of epoxides and conjugated dienes .
Eigenschaften
CAS-Nummer |
54478-44-3 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
2,3-dimethyl-2-(4-methylpenta-2,4-dienyl)oxirane |
InChI |
InChI=1S/C10H16O/c1-8(2)6-5-7-10(4)9(3)11-10/h5-6,9H,1,7H2,2-4H3 |
InChI-Schlüssel |
FDZVPGIFEBSXGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(O1)(C)CC=CC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B14640113.png)
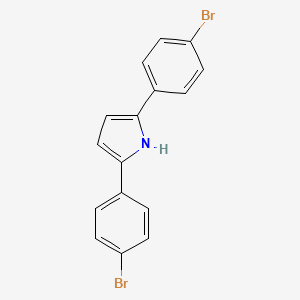

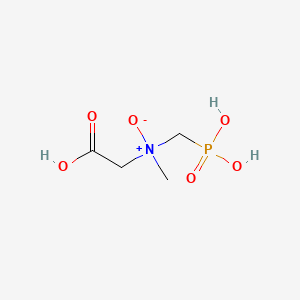

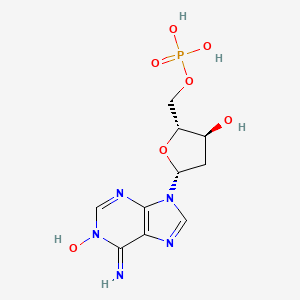
![Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate](/img/structure/B14640170.png)
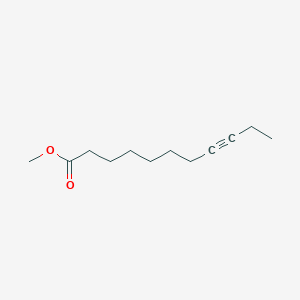
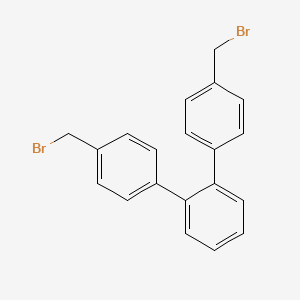
![2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide](/img/structure/B14640184.png)
